molecular formula C20H21N3O B1613350 4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-51-2

4-Cyano-4'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1613350
CAS No.: 898783-51-2
M. Wt: 319.4 g/mol
InChI Key: GKZGSDNXFXCJTK-UHFFFAOYSA-N
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Description

4-Cyano-4’-(4-methylpiperazinomethyl) benzophenone is a synthetic compound with the molecular formula C20H21N3O and a molecular weight of 319.4 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-4’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 4-cyanobenzophenone with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-4’-(4-methylpiperazinomethyl) benzophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

4-Cyano-4’-(4-methylpiperazinomethyl) benzophenone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

    Industry: The compound is used in the development of new materials and products with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyano-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Cyano-4’-(4-methylpiperazinomethyl) benzophenone include:

  • 4-Cyano-4’-(4-methylpiperazinomethyl) benzophenone derivatives
  • Other benzophenone derivatives with different functional groups

Uniqueness

4-Cyano-4’-(4-methylpiperazinomethyl) benzophenone is unique due to its specific structure and properties, which make it suitable for various applications in research and industry. Its ability to undergo different chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

IUPAC Name

4-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-22-10-12-23(13-11-22)15-17-4-8-19(9-5-17)20(24)18-6-2-16(14-21)3-7-18/h2-9H,10-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZGSDNXFXCJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642962
Record name 4-{4-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-51-2
Record name Benzonitrile, 4-[4-[(4-methyl-1-piperazinyl)methyl]benzoyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{4-[(4-Methylpiperazin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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